

Theoretical Properties Prediction for Decanenitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: Decanenitrile

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Introduction

Decanenitrile (C₁₀H₁₉N), also known as caprinitrile or 1-cyanononane, is a long-chain aliphatic nitrile.^[1] Its molecular structure, consisting of a ten-carbon chain with a terminal nitrile group, imparts specific physicochemical properties that are of interest in various fields, including organic synthesis, fragrance formulation, and as an intermediate in the production of pharmaceuticals and agrochemicals.^[2] Understanding and predicting these properties are crucial for designing and optimizing chemical processes, assessing environmental fate, and evaluating potential biological activity.

This technical guide provides a comprehensive overview of the theoretical prediction of key properties of **decanenitrile**. It serves as a resource for researchers and professionals by presenting established experimental data as a benchmark, detailing the computational methodologies for in silico prediction, and outlining a logical workflow for these theoretical calculations.

Experimental Data for Decanenitrile

A critical step in theoretical property prediction is the validation of computational models against experimental data. The following tables summarize the reported experimental values for the physicochemical, thermodynamic, and spectroscopic properties of **decanenitrile**.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₉ N	[3]
Molecular Weight	153.26 g/mol	[1]
Physical Description	Clear, colorless to pale yellow liquid	[1][3]
Boiling Point	241-243 °C	[1][4]
Melting Point	-15 °C to -18 °C	[4]
Density	0.81 - 0.828 g/cm ³ at 20 °C	[5][6]
Vapor Pressure	0.0325 - 0.0395 mmHg at 20-25 °C	[3][4]
Refractive Index	1.428 - 1.432 at 20 °C	[6]
Flash Point	91.67 - 97 °C	[3][6]
Solubility	Slightly soluble to insoluble in water; soluble in alcohol and oils.	[4]
logP (Octanol/Water Partition Coefficient)	1.7 - 3.7	[1][3]

Thermodynamic Properties

Property	Value	Source(s)
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	54.4 - 58.0 kJ/mol	[7]
Enthalpy of Combustion, liquid ($\Delta_c H^\circ_{\text{liquid}}$)	-6475.4 kJ/mol	[7]
Enthalpy of Formation, gas ($\Delta_f H^\circ_{\text{gas}}$)	-108.6 kJ/mol	[7]
Enthalpy of Formation, liquid ($\Delta_f H^\circ_{\text{liquid}}$)	-173.8 kJ/mol	[7]

Spectroscopic Data

Spectroscopic Method	Key Features	Source(s)
Infrared (IR) Spectroscopy	Data available in various databases.	[1][8]
^1H NMR Spectroscopy	Spectra available for structural elucidation.	[1]
^{13}C NMR Spectroscopy	Data available for structural analysis.	[1]
Mass Spectrometry (MS)	Electron ionization mass spectra are available.	[1][9]

Methodologies for Theoretical Property Prediction

The prediction of molecular properties through computational methods is a cornerstone of modern chemical research. These *in silico* techniques offer a rapid and cost-effective alternative to experimental measurements, enabling high-throughput screening and deeper mechanistic insights.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method for predicting a wide range of molecular properties with a good balance between accuracy and computational cost.

Protocol for DFT Calculations:

- **Molecular Geometry Optimization:** The first step in any DFT calculation is to find the lowest energy conformation of the molecule. This is typically achieved using a geometry optimization algorithm. For **decanenitrile**, a flexible molecule, a conformational search may be necessary to identify the global minimum on the potential energy surface.
- **Functional and Basis Set Selection:** The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
 - **Functionals:** Common functionals for organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X. The choice of functional can be guided by literature precedents for similar molecules or by benchmarking against experimental data.
 - **Basis Sets:** Pople-style basis sets such as 6-31G* or 6-311+G** are frequently used for organic molecules. Larger basis sets generally provide more accurate results but at a higher computational cost.
- **Property Calculation:** Once the geometry is optimized, various properties can be calculated.
 - **Thermodynamic Properties:** Frequencies, enthalpies, and Gibbs free energies can be calculated from the vibrational frequencies obtained from a frequency calculation at the optimized geometry.
 - **Spectroscopic Properties:**
 - **IR Spectra:** Vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum.
 - **NMR Spectra:** Nuclear magnetic shieldings can be calculated and then converted to chemical shifts relative to a standard (e.g., tetramethylsilane, TMS).

- Physicochemical Properties: Properties like dipole moment and polarizability are readily obtained from the DFT output. Boiling point prediction often requires empirical models that use DFT-calculated descriptors.

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher accuracy than DFT for some properties but are computationally more demanding. They are often used for benchmarking results for smaller molecules.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR)

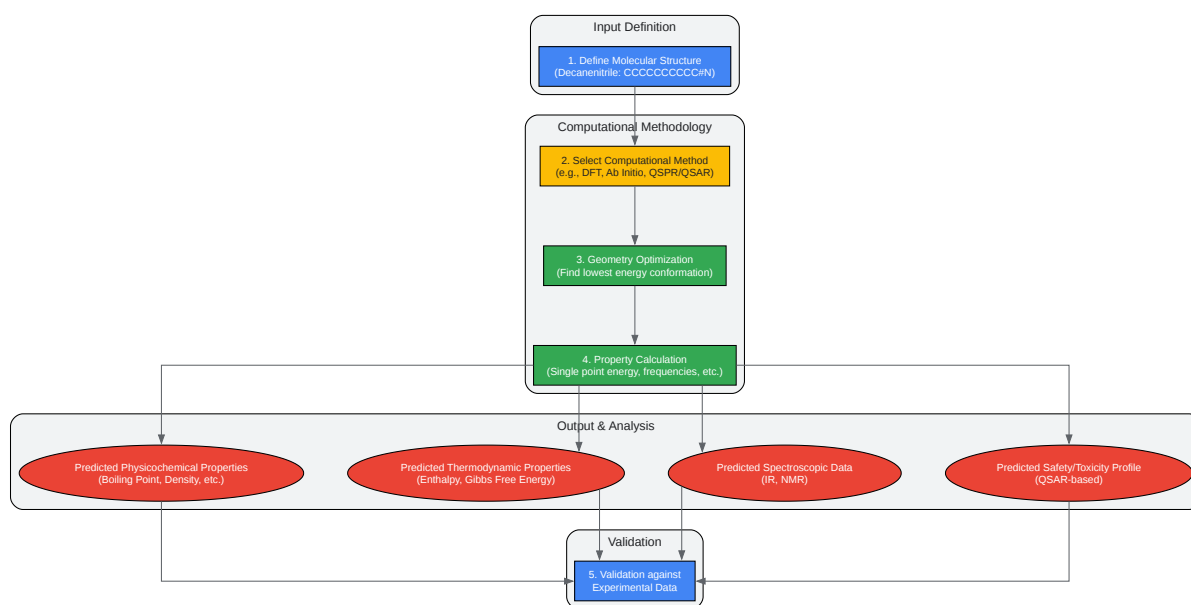
QSPR and QSAR models are statistical methods that correlate chemical structures with their physicochemical properties or biological activities. These models are built using a training set of molecules with known properties/activities and can then be used to predict these for new, untested molecules. For **decanenitrile**, QSPR models could be employed to predict properties like boiling point, vapor pressure, and solubility. QSAR models are particularly relevant for predicting toxicity and other biological effects.

Protocol for QSPR/QSAR Modeling:

- Data Collection: A dataset of molecules with reliable experimental data for the property of interest is compiled.
- Descriptor Calculation: A large number of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for each molecule in the dataset.
- Model Building: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property.
- Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Workflow for Theoretical Property Prediction of Decanenitrile

The following diagram illustrates a general workflow for the theoretical prediction of the properties of **decanenitrile**, integrating the methodologies described above.



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Caption: Workflow for theoretical property prediction of **decanenitrile**.

Safety and Hazard Considerations

Experimental data indicates that **decanenitrile** is considered a hazardous substance.[10] It is reported to cause skin irritation and is very toxic to aquatic life with long-lasting effects.[1] In case of contact with acids, it can liberate very toxic gas.[10] Nitrile poisoning can exhibit symptoms similar to those of hydrogen cyanide.[10] Therefore, appropriate safety precautions should be taken when handling this compound.[2]

Conclusion

The theoretical prediction of the properties of **decanenitrile** offers a powerful and efficient approach to complement and guide experimental studies. By leveraging computational methodologies such as Density Functional Theory and QSPR/QSAR models, researchers can gain valuable insights into the physicochemical, thermodynamic, spectroscopic, and toxicological characteristics of this molecule. The workflow and data presented in this guide provide a framework for conducting such theoretical investigations, ultimately aiding in the informed application of **decanenitrile** in research and development. The validation of theoretical predictions against reliable experimental data remains a critical aspect of ensuring the accuracy and relevance of computational models.

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